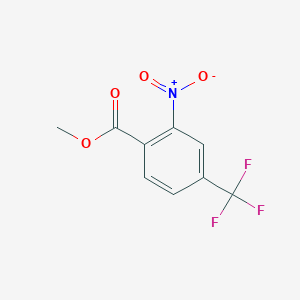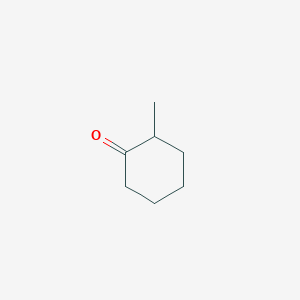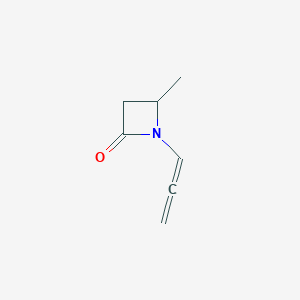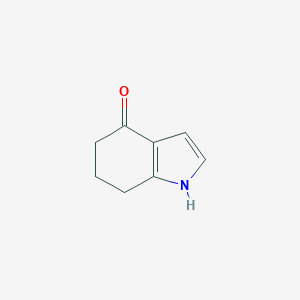
IronSULFUR CLUSTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-sulfur clusters (ISCs) are ubiquitous in nature and play a crucial role in various biological processes. They are essential for electron transfer, catalysis, and regulation of gene expression. ISCs are found in several proteins involved in energy metabolism, DNA replication, repair, and transcription.
Wissenschaftliche Forschungsanwendungen
Low-energy Spectrum and Electronic Structure
Iron-sulfur clusters, such as [2Fe-2S] and [4Fe-4S], are pivotal in biological processes like nitrogen fixation, respiration, and photosynthesis. Their electronic states are key to their reactivity. Quantum calculations have revealed limitations in traditional models of their electronic structure, showing a higher number of electronic states than previously thought, important for understanding these clusters in catalysis in nature (Sharma et al., 2014).
Biological Functions and Diversity
Iron-sulfur proteins, containing clusters like Fe2S2, Fe3S4, and Fe4S4, perform oxidation-reduction reactions, influence protein structure, and act as catalytic centers and sensors. Their common oxidation states are paramagnetic, presenting challenges in understanding the magnetic properties of mixed valence systems (Beinert et al., 1997).
Cluster Formation in Bacteria
The assembly and insertion of iron-sulfur clusters into proteins is a complex process, largely due to the cellular toxicity of iron and sulfur in their free forms. These clusters are chemically versatile and crucial for sustaining life (Frazzon & Dean, 2003).
Role as Biological Sensors
Iron-sulfur clusters in proteins like transcriptional regulators act as sensors of environmental conditions, including oxygen, stress, and metabolic status. The clusters' redox and coordination properties enable them to detect such analytes and modulate DNA-binding affinity (Crack et al., 2014).
Structural Conversions and Core Types
Iron-sulfur clusters undergo structural conversions, transforming to new structures of different nuclearity. These conversions are significant in biological systems, emphasizing the clusters as modular units subject to covalent bond interactions leading to diverse structures (Holm & Lo, 2016).
Biosynthesis and Cluster Assembly
The biosynthesis of iron-sulfur clusters in eukaryotes, including humans, involves complex cellular machineries. Defects in this process can lead to diseases such as Friedreich’s ataxia and sideroblastic anemia. Mitochondrial iron overload is a common feature in these diseases (Rouault, 2012).
Eigenschaften
CAS-Nummer |
123921-08-4 |
|---|---|
Produktname |
IronSULFUR CLUSTER |
Molekularformel |
Fe4H4S4-4 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChI-Schlüssel |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Kanonische SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonyme |
arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



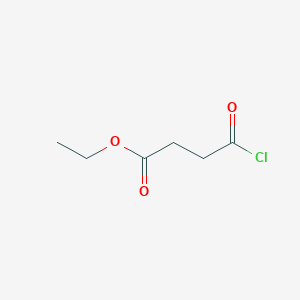
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
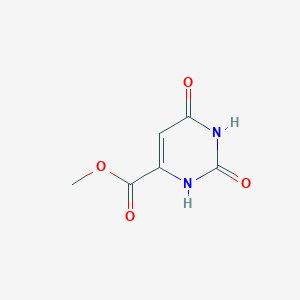
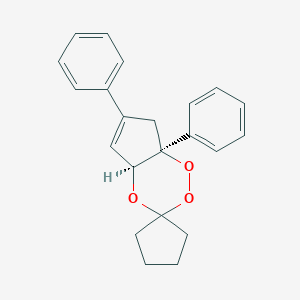
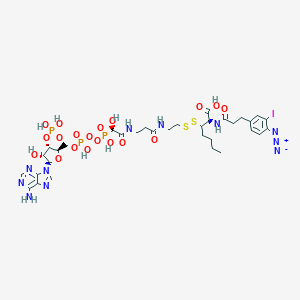
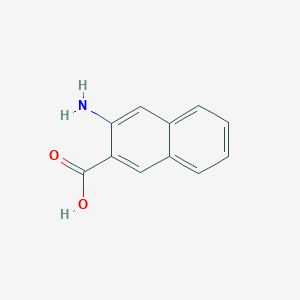

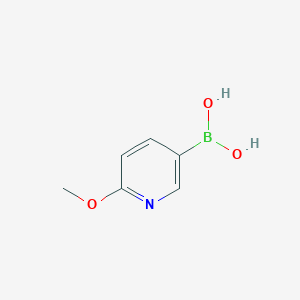
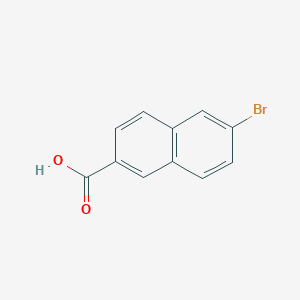
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
